molecular formula C21H19NO6S2 B2505372 Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-09-4

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2505372
CAS No.: 941889-09-4
M. Wt: 445.5
InChI Key: IZQOUBLHHWNXCF-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group linked to a 4-(methoxycarbonyl)phenyl moiety and a 4-methylphenyl substituent on the thiophene core.

Properties

IUPAC Name

methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-13-4-6-14(7-5-13)17-12-29-18(21(24)28-3)19(17)30(25,26)22-16-10-8-15(9-11-16)20(23)27-2/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOUBLHHWNXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction

The thiophene core is synthesized via cyclization of a ketone precursor. A patented method (CN111732568B) describes the use of 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylate as a starting material. Reaction with methanesulfonyl chloride in the presence of N-methylmorpholine yields an intermediate, which undergoes aromatization with anhydrous sodium sulfide and oxygen in acetonitrile.

Table 1: Thiophene Ring Formation Conditions

Parameter Value/Reagent Yield (%) Source
Starting Material 5-Methyl-4-oxo-tetrahydrothiophene-3-carboxylate -
Reagent Methanesulfonyl chloride 98.0
Catalyst N-Methylmorpholine -
Solvent Toluene -
Temperature 0–5°C (Step 1); 25–30°C (Step 2) 80.5–81.1

Sulfamoylation

The sulfamoyl group is introduced via reaction of the thiophene intermediate with 4-(methoxycarbonyl)benzenesulfonamide. This step employs nucleophilic aromatic substitution under basic conditions. Research by Mohammed et al. highlights the use of sodium hydride in dimethylformamide (DMF) to deprotonate sulfonamide precursors, facilitating bond formation with the thiophene ring.

Esterification and Functionalization

Final esterification of the carboxylate group is achieved using methanol in the presence of acid catalysts. The 4-methylphenyl substituent is introduced via Friedel-Crafts alkylation, with aluminum chloride as a Lewis catalyst.

Reaction Mechanisms and Kinetic Considerations

Cyclization and Aromatization

The initial cyclization (Step S1 in CN111732568B) involves mesylation of the ketone oxygen, followed by intramolecular nucleophilic attack by the sulfur atom. Aromatization in Step S2 proceeds via oxidative dehydrogenation, where sodium sulfide acts as a base and oxygen as an oxidizing agent.

$$
\text{Cyclization: } \text{C}7\text{H}{10}\text{O}3\text{S} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{N-Methylmorpholine}} \text{C}8\text{H}{12}\text{O}5\text{S}_2 \quad \text{(Yield: 98\%)}
$$

Sulfamoylation Dynamics

Sulfamoylation follows second-order kinetics, dependent on the concentration of both the thiophene intermediate and sulfonamide. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

  • Solvent Choice : Toluene and acetonitrile are preferred for cyclization and aromatization due to their inertness and ability to dissolve intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during mesylation, while moderate heating (25–30°C) accelerates aromatization.

Table 2: Optimization Parameters

Parameter Optimal Value Impact on Yield Source
Mesylation Temperature 0–5°C Prevents overreaction
Aromatization Time 3 hours Maximizes conversion
Sodium Sulfide Stoichiometry 1.0–1.2 equivalents Reduces byproducts

Catalytic Enhancements

N-Methylmorpholine outperforms triethylamine in mesylation due to its stronger base strength and solubility in toluene.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol or acetonitrile, achieving >97% purity.

Spectroscopic Validation

  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1340 cm⁻¹ (S=O stretch) confirm functional groups.
  • ¹H NMR : Signals at δ 3.85 (s, 3H, OCH₃) and δ 7.25–7.45 (m, 4H, aryl-H) validate substituent placement.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Aminated thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941979-05-1)
  • Structure : Differs by replacing the methoxycarbonyl group with a bromo substituent on the sulfamoyl-attached phenyl ring.
  • Molecular Weight : 480.4 g/mol (vs. ~466.5 g/mol estimated for the target compound).
  • However, the electron-withdrawing bromo group could reduce the sulfamoyl group’s nucleophilicity compared to the methoxycarbonyl substituent .
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Structure : Features a methoxycarbonylmethyl group instead of the 4-methylphenyl and methoxycarbonylphenyl substituents.
Ethyl 4-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetamido]thiophene-3-carboxylate (CAS 374099-77-1)
  • Structure: Contains a chlorophenyl group and a phenoxyacetamido substituent.
  • Key Differences : The chloro substituent enhances electronegativity, while the acetamido group introduces hydrogen-bonding capability, which may influence pharmacokinetic properties like metabolic stability .
Analytical Data Comparison
Compound LC-MS [M+] Elemental Analysis (C/H/N) Reference
Target Compound (Hypothetical) ~466 Calcd: ~63.0/4.3/7.4; Found: N/A
Methyl 3-bromo-4-(4-methoxyphenyl)-... 381 Calcd: 63.15/4.24/7.36; Found: 62.85/4.48/7.25
ST247 (PPARδ inhibitor) Not reported Not reported

Pharmacological and Physicochemical Properties

PPARδ Inhibitors (GSK0660 and ST247)
  • Structural Similarity : Both feature thiophene-2-carboxylate cores with sulfamoyl-linked aromatic groups.
  • Activity: GSK0660 and ST247 exhibit nanomolar affinity for PPARδ, suggesting that the target compound’s sulfamoyl group may similarly enhance receptor binding .
Solubility and Lipophilicity
  • The methoxycarbonyl group in the target compound may improve water solubility compared to brominated analogs (e.g., CAS 941979-05-1) but reduce it relative to morpholine-containing derivatives () .

Biological Activity

Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 374.47 g/mol

The presence of the thiophene moiety enhances the compound's interaction with biological targets, as it is recognized for its electron-rich characteristics, which improve binding affinity and membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiophene derivatives often act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory responses .
  • Receptor Interaction : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects. The sulfur atom in the thiophene structure can participate in hydrogen bonding, enhancing drug-receptor interactions .
  • Antioxidant Activity : Compounds with thiophene rings have shown potential antioxidant properties, which can protect cells from oxidative stress and related damage.

Anticancer Properties

Research indicates that thiophene derivatives exhibit significant anticancer activity. A study found that compounds similar to this compound effectively inhibited tumor growth by targeting oncogenic signaling pathways .

StudyCompoundActivityMechanism
Thiophene Carboxamide DerivativesAnticancerInhibition of CA-4 (Cellular Apoptosis)
Various Thiophene DerivativesAnticancerTargeting Kinases

Anti-inflammatory Effects

Thiophene-based compounds are also recognized for their anti-inflammatory properties. They have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene ring can enhance efficacy and reduce toxicity:

  • Substituents on the Phenyl Ring : Alterations in substituents can influence lipophilicity and receptor binding.
  • Sulfamoyl Group : This functional group plays a vital role in enhancing solubility and biological activity.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer: The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for sulfonylation), solvent choice (polar aprotic solvents like DMF or THF for improved solubility), and stoichiometric ratios of intermediates. Stepwise purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., carbonic anhydrase) or receptors. Pair this with molecular docking simulations (AutoDock Vina) to map interactions at the sulfamoyl and methoxycarbonyl groups. Validate hypotheses via site-directed mutagenesis of target proteins .

Advanced: How should contradictory data on biological activity between structural analogs be resolved?

Answer: Compare substituent effects using a structure-activity relationship (SAR) table (e.g., bromo vs. methyl groups at the phenyl ring). Conduct dose-response assays under standardized conditions (IC₅₀ values) and validate via orthogonal assays (e.g., Western blotting for protein inhibition). Statistical meta-analysis of published data can identify confounding variables .

Basic: What safety protocols are critical during handling and storage?

Answer: Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid incompatible materials (strong oxidizers) and conduct risk assessments per SDS guidelines. Spills require neutralization with activated carbon and disposal as hazardous waste .

Advanced: What strategies mitigate impurities during sulfamoyl group introduction?

Answer: Impurities arise from incomplete sulfonylation or side reactions. Optimize reaction time (24–48 hr) and use excess sulfonyl chloride (1.5 equiv). Post-reaction, quench unreacted reagents with ice-cold NaHCO₃. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can SAR studies inform the design of analogs with enhanced potency?

Answer: Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups at para positions) and thiophene rings. Test analogs in enzyme inhibition assays (e.g., IC₅₀ for COX-2) and correlate results with computational descriptors (logP, polar surface area). Prioritize derivatives with <100 nM activity .

Basic: What formulation challenges arise due to the compound’s solubility profile?

Answer: Low aqueous solubility (<0.1 mg/mL) limits bioavailability. Use co-solvents (PEG 400, DMSO) or cyclodextrin-based inclusion complexes. Micellar solubilization (polysorbate 80) or nanoemulsions (liposomal carriers) can improve dissolution rates .

Advanced: How should conflicting NMR and MS data be reconciled during characterization?

Answer: Confirm sample integrity (no degradation via TLC). Re-run NMR with deuterated solvents (DMSO-d₆) to exclude solvent artifacts. Cross-validate HRMS with isotopic pattern analysis. If discrepancies persist, use X-ray crystallography for definitive structural confirmation .

Advanced: Can predictive modeling guide the identification of novel biological targets?

Answer: Yes. Use cheminformatics tools (SwissTargetPrediction) to generate target hypotheses based on structural similarity to known inhibitors. Validate predictions via gene ontology (GO) enrichment analysis and CRISPR-Cas9 knockout models .

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